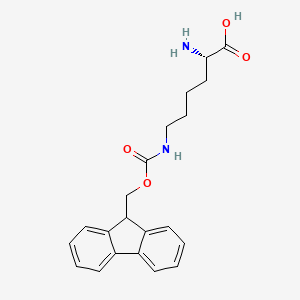

H-Lys(Fmoc)-OH

説明

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4/c22-19(20(24)25)11-5-6-12-23-21(26)27-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18-19H,5-6,11-13,22H2,(H,23,26)(H,24,25)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAQBUPMYCNRBCQ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316632 | |

| Record name | N′-Fmoc-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84624-28-2 | |

| Record name | N′-Fmoc-L-lysine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84624-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N′-Fmoc-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84624-28-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

H-Lys(Fmoc)-OH: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document outlines its physicochemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS), and a visual representation of the synthesis workflow.

Core Properties of H-Lys(Fmoc)-OH

H-Lys(Fmoc)-OH is a derivative of the amino acid L-lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This strategic protection allows for the selective formation of peptide bonds at the alpha-amino group during synthesis.

| Property | Data |

| Molecular Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.43 g/mol [1] |

| CAS Number | 84624-28-2[1] |

| Appearance | White to off-white solid powder[1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

Experimental Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)

The following is a detailed methodology for the incorporation of H-Lys(Fmoc)-OH into a peptide chain using manual Fmoc-based solid-phase peptide synthesis.

Materials and Reagents:

-

H-Lys(Fmoc)-OH

-

Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang or 2-chlorotrityl resin for C-terminal carboxylic acids)[1]

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Coupling agents (e.g., HCTU, PyBOP, or DCC/HOBt)

-

Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))[2]

-

Reaction vessel

Procedure:

-

Resin Swelling: The resin is first swelled in DMF for approximately 30-60 minutes to ensure optimal reaction conditions.[1]

-

Fmoc Deprotection: The N-terminal Fmoc protecting group of the resin-bound amino acid is removed by treating it with a 20% solution of piperidine in DMF.[2] This is typically done in two steps: a brief 2-minute treatment followed by a longer 5-10 minute treatment to ensure complete deprotection.[3] The resin is then washed thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

In a separate vessel, the next amino acid in the sequence (e.g., H-Lys(Fmoc)-OH) is pre-activated. For example, using HCTU, the amino acid is dissolved in DMF with HCTU and DIPEA.[4]

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for 30-120 minutes at room temperature with agitation.[4]

-

-

Washing: After the coupling reaction, the resin is thoroughly washed with DMF to remove any unreacted reagents and byproducts.

-

Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. This is achieved by treating the peptide-resin with a cleavage cocktail, most commonly a solution containing a high concentration of TFA.[2] The cleavage reaction is typically carried out for 2-3 hours at room temperature.[2]

-

Peptide Precipitation and Purification: The cleaved peptide is then precipitated from the cleavage solution using cold diethyl ether, collected by centrifugation, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for Fmoc Solid-Phase Peptide Synthesis

The following diagram illustrates the cyclical nature of Fmoc SPPS for the addition of a single amino acid, such as H-Lys(Fmoc)-OH.

Caption: General workflow of a single cycle in Fmoc solid-phase peptide synthesis.

References

The Pivotal Role of the Fmoc Protecting Group in Lysine for Advanced Peptide Synthesis and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the synthesis of complex peptides with high fidelity is paramount. Central to this endeavor is the strategic use of protecting groups to temporarily mask reactive functional groups, thereby directing the course of chemical reactions with precision. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group plays a crucial role, particularly in the context of the trifunctional amino acid, lysine. This technical guide provides a comprehensive overview of the Fmoc group's function in lysine chemistry, detailing its application in solid-phase peptide synthesis (SPPS), exploring orthogonal protection strategies, and presenting key quantitative data and experimental protocols for the discerning researcher.

The Fundamental Role of Fmoc in Peptide Synthesis

The Fmoc group is the cornerstone of the most widely used orthogonal strategy in solid-phase peptide synthesis.[1] Its primary function is to protect the α-amino group of an amino acid, preventing it from participating in peptide bond formation until desired.[2] The utility of the Fmoc group stems from its unique lability under mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions often used to cleave other protecting groups and the final peptide from the resin support.[3][4] This orthogonality is the key to the stepwise, controlled elongation of the peptide chain.[4]

Lysine, with its primary amino group on the ε-carbon of its side chain, presents a unique challenge and opportunity in peptide synthesis. To prevent unwanted branching and side reactions, this ε-amino group must be protected throughout the synthesis.[5] The combination of a base-labile Fmoc group on the α-amino group and an acid-labile protecting group on the ε-amino group forms the foundation of a powerful orthogonal protection scheme.[4]

Orthogonal Protection of the Lysine Side Chain: A Strategic Imperative

The most common and standard derivative for incorporating lysine in Fmoc-based SPPS is Nα-Fmoc-Nε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH).[5] The Boc group is stable to the piperidine treatment used for Fmoc removal but is readily cleaved by strong acids like trifluoroacetic acid (TFA), typically during the final cleavage of the peptide from the solid support. This dual-protection strategy ensures the selective and sequential formation of peptide bonds at the N-terminus without interference from the lysine side chain.

Beyond the standard Boc protection, a variety of other protecting groups can be employed on the lysine side chain to achieve specific synthetic goals, such as on-resin cyclization, branching, or the attachment of labels and other moieties. The choice of the side-chain protecting group is dictated by its unique deprotection conditions, which must be orthogonal to both the Fmoc and the final cleavage conditions. A summary of commonly used orthogonal protecting groups for the lysine side chain is presented in Table 1.

Table 1: Comparison of Orthogonal Protecting Groups for the Lysine Side Chain in Fmoc SPPS

| Protecting Group | Structure | Deprotection Conditions | Stability | Key Applications |

| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong acid (e.g., TFA) | Stable to piperidine and mild acids. | Standard protection for linear peptide synthesis.[5] |

| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-p-CH₃) | Very mild acid (e.g., 1% TFA in DCM, AcOH/TFE/DCM)[5][6] | Stable to piperidine and Boc deprotection conditions. | On-resin side-chain modification, synthesis of branched and cyclic peptides.[6][7] |

| Mmt (4-Methoxytrityl) | -C(C₆H₅)₂(C₆H₄-p-OCH₃) | Extremely mild acid (e.g., AcOH/TFE/DCM, HOBt in DCM/TFE)[7] | Stable to piperidine and Boc deprotection conditions. | Similar to Mtt, but more acid-labile, useful for sensitive sequences.[7] |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See structure | 2% Hydrazine in DMF[8] | Stable to piperidine and TFA. | Orthogonal to both Fmoc and acid-labile groups for complex modifications.[8] |

| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger[9][10] | Stable to piperidine and TFA. | Orthogonal to both Fmoc and acid-labile groups, useful for on-resin modifications.[9] |

Quantitative Data on Synthesis and Deprotection

The efficiency of both the synthesis of Fmoc-protected lysine derivatives and their subsequent deprotection is critical for the overall success of peptide synthesis. High purity of the building blocks is essential to avoid the incorporation of deletion or modified sequences in the final peptide.[3]

Table 2: Synthesis Yields of Orthogonally Protected Fmoc-Lysine Derivatives

| Compound | Starting Material | Key Reagents | Reported Yield | Reference |

| Fmoc-Lys(Boc)-OH | Lysine | Boc₂O, Fmoc-OSu | ~90% | |

| Fmoc-Lys(Mtt)-OH | Lysine | Mtt-Cl, Fmoc-OSu | 42% (overall) | [5][6] |

| Fmoc-Lys(Dde)-OH | Fmoc-Lys(Boc)-OH | 4 M HCl/dioxane, 2-acetyldimedone | 41% |

The kinetics of Fmoc deprotection are also a key parameter, influencing the cycle time in automated peptide synthesizers and the potential for side reactions.

Table 3: Quantitative Analysis of Fmoc-Deprotection from Fmoc-Val-OH using Piperidine in DMF

| Piperidine Concentration | 1 minute | 3 minutes | 5 minutes | Reference |

| 1% (v/v) | 33.4% complete | - | 49.6% complete | |

| 2% (v/v) | 12.9% complete | 63.3% complete | 87.9% complete | |

| 5% (v/v) | - | >99% complete | - | |

| 20% (v/v) | - | >99% complete | - |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful peptide synthesis. Below are representative procedures for the synthesis of an orthogonally protected lysine derivative and a standard Fmoc-deprotection cycle in SPPS.

Synthesis of Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine (Fmoc-Lys(Mtt)-OH)

This protocol is adapted from the literature and describes a two-step synthesis from L-lysine.[5][6]

Step 1: Synthesis of Nε-(4-methyltrityl)-L-lysine

-

Dissolve L-lysine monohydrochloride in water and adjust the pH to 10.5 with an appropriate base.

-

Add a solution of 4-methyltrityl chloride (Mtt-Cl) in an organic solvent (e.g., dioxane) dropwise while maintaining the pH at 10.5.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Acidify the mixture to pH 6 and extract the product.

-

Purify the crude product to obtain Nε-(4-methyltrityl)-L-lysine.

Step 2: Nα-Fmoc protection

-

Dissolve Nε-(4-methyltrityl)-L-lysine in a mixture of dioxane and water.

-

Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) in dioxane.

-

Maintain the pH of the reaction mixture at 8.5-9.0 by the addition of a base.

-

Stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture and extract the product with an organic solvent.

-

Purify the crude product by chromatography to yield Fmoc-Lys(Mtt)-OH.

Note: The reported overall yield for this two-step process is 42%.[5][6]

Standard Fmoc-Deprotection Protocol in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes a typical cycle for the removal of the Fmoc group from the N-terminus of a growing peptide chain attached to a solid support.

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture at room temperature for 5-20 minutes (a shorter pre-wash of 1-2 minutes followed by a longer treatment is common).

-

Drain the deprotection solution.

-

Repeat the piperidine treatment (optional, but recommended for difficult sequences).

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating complete deprotection.

Visualizing the Chemistry: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key chemical structures and process workflows.

References

- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-phase synthesis with attachment of peptide to resin through an amino acid side chain: (8-lysine)-vasopressin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. peptide.com [peptide.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. researchgate.net [researchgate.net]

- 10. EVALUATION OF MONOMETHOXYTRITYL AND DIMETHOXYTRITYL AS ORTHOGONAL AMINO PROTECTING GROUPS IN FMOC SOLID PHASE PEPTIDE SYNTHESIS | Semantic Scholar [semanticscholar.org]

H-Lys(Fmoc)-OH synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Nε-Fmoc-L-lysine (H-Lys(Fmoc)-OH)

Introduction

Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine, commonly referred to as H-Lys(Fmoc)-OH, is a crucial amino acid derivative employed in advanced peptide synthesis. With the CAS Number 84624-28-2, this compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group on the epsilon (ε) amino group of the lysine side chain, while the alpha (α) amino group remains free.[1] This specific configuration makes it an indispensable building block for applications requiring modification of the lysine side chain, such as the synthesis of branched peptides, attachment of labels or tags, and the creation of peptide-drug conjugates. Unlike Nα-Fmoc protected amino acids used for linear peptide elongation in standard Solid-Phase Peptide Synthesis (SPPS), H-Lys(Fmoc)-OH allows for the peptide chain to be built from the lysine side chain.[2][3]

This technical guide provides a detailed overview of the primary synthesis and purification methodologies for H-Lys(Fmoc)-OH, tailored for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Core Synthesis Methodologies

The principal challenge in synthesizing H-Lys(Fmoc)-OH is the selective acylation of the less reactive ε-amino group in the presence of the more nucleophilic α-amino group. The most common and effective strategy to achieve this selectivity involves the temporary protection of the α-amino and carboxyl groups using a copper(II) chelate.

Experimental Protocol: Synthesis via Copper(II) Chelate Complex

This method leverages the ability of the α-amino and carboxyl groups of L-lysine to form a stable complex with copper(II) ions, effectively blocking them from reacting and leaving the ε-amino group accessible for Fmoc protection.[4]

Materials:

-

L-Lysine hydrochloride

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

-

9-Fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Dioxane or Acetone (reaction solvent)

-

Ethylenediaminetetraacetic acid (EDTA)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Formation of the Lysine-Copper Complex:

-

Dissolve L-Lysine hydrochloride in deionized water.

-

Add an aqueous solution of copper(II) sulfate pentahydrate. A typical molar ratio is 2.2 moles of lysine per mole of copper sulfate.[4]

-

Adjust the pH of the solution to approximately 9.0-9.5 by the slow addition of an aqueous sodium carbonate solution. The formation of the deep blue copper complex indicates successful chelation.

-

-

Fmoc Protection of the ε-Amino Group:

-

To the stirred solution of the lysine-copper complex, add a solution of Fmoc-OSu dissolved in dioxane or acetone.[4] A slight molar excess of Fmoc-OSu (e.g., 1.1 equivalents per equivalent of lysine) is typically used.

-

Maintain the pH of the reaction mixture at ~9.0 throughout the addition and subsequent reaction period by carefully adding sodium carbonate solution.

-

Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the consumption of Fmoc-OSu by Thin-Layer Chromatography (TLC).[4][5]

-

-

Decomposition of the Copper Complex and Product Isolation:

-

Once the reaction is complete, add an aqueous solution of EDTA to chelate and remove the copper(II) ions. The color of the solution will typically change from deep blue to light blue or green.

-

Acidify the solution to a pH of approximately 2-3 with dilute hydrochloric acid. This protonates the carboxyl group and precipitates the crude H-Lys(Fmoc)-OH product.

-

Stir the mixture in an ice bath to maximize precipitation.

-

Collect the white solid precipitate by filtration, wash thoroughly with cold deionized water to remove salts, and dry under vacuum.

-

Caption: Synthesis of H-Lys(Fmoc)-OH via the copper chelate method.

Purification Methods

The purity of H-Lys(Fmoc)-OH is critical for successful peptide synthesis, as impurities can lead to the formation of side products and complicate downstream processes.[6] The primary methods for purification are recrystallization and, if necessary, column chromatography.

Experimental Protocol: Recrystallization

Recrystallization is an effective method for purifying the crude product by removing unreacted starting materials and soluble impurities.

Procedure:

-

Dissolve the crude, dried H-Lys(Fmoc)-OH solid in a minimum amount of a suitable hot solvent or solvent mixture (e.g., aqueous ethanol, acetone/water, or methanol/water).

-

If any insoluble impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerate to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining surface impurities.

-

Dry the purified H-Lys(Fmoc)-OH product under vacuum to a constant weight. A purity of ≥98% is typically achievable.[7]

Quality Control and Data Analysis

Rigorous quality control is essential to confirm the identity and purity of the final product.[7][8]

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the final product. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile in water, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[9] Purity should typically be ≥98%.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the molecule, ensuring the Fmoc group is attached to the ε-amino position.[10]

-

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound (368.43 g/mol ).[11]

Caption: General workflow for the purification and quality control of H-Lys(Fmoc)-OH.

Data Presentation

The following tables summarize typical quantitative data associated with the synthesis and characterization of H-Lys(Fmoc)-OH.

Table 1: Synthesis and Purification Data

| Parameter | Typical Value | Source |

| Synthesis Method | Copper(II) Chelate | [4] |

| Reaction Yield (Crude) | 75-90% | General literature values |

| Purification Method | Recrystallization | |

| Final Purity (HPLC) | ≥ 98.0% | [7] |

Table 2: Analytical Characterization Data

| Analysis Method | Parameter | Expected Value | Source |

| Mass Spectrometry | Molecular Weight | 368.43 g/mol | [1] |

| Molecular Formula | - | C₂₁H₂₄N₂O₄ | [1] |

| HPLC | Purity | ≥ 98.0% | |

| Storage Temperature | - | 2-8°C |

Conclusion

The synthesis of H-Lys(Fmoc)-OH is efficiently and selectively achieved using the copper(II) chelate method, which effectively shields the α-amino group while allowing for the protection of the ε-amino group. Subsequent purification by recrystallization yields a product of high purity suitable for demanding applications in peptide chemistry. Proper analytical characterization via HPLC, NMR, and MS is crucial to verify the quality of the final product, ensuring reproducibility and success in the synthesis of complex, side-chain modified peptides for research and pharmaceutical development.

References

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [guidechem.com]

- 5. CN112110833A - Preparation method of Fmoc-Lys (Mtt) -OH - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. Bot Verification [kilobio.com]

- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

A Technical Guide to Orthogonal Lysine Protection: H-Lys(Fmoc)-OH in Focus

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired peptide sequences with high fidelity. Among the trifunctional amino acids, lysine, with its primary ε-amino group, presents a unique opportunity for introducing branching, cyclization, or site-specific modifications. This technical guide provides an in-depth analysis of H-Lys(Fmoc)-OH, a lysine derivative with a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its side chain, and contrasts its utility with other commonly employed protected lysines in solid-phase peptide synthesis (SPPS).

The Principle of Orthogonal Protection in Peptide Synthesis

Successful peptide synthesis hinges on the concept of "orthogonal protection," a strategy where different protecting groups can be removed under distinct chemical conditions without affecting others.[1] This allows for the selective deprotection of specific functional groups at various stages of the synthesis, enabling complex peptide architectures. For lysine, this typically involves the protection of both the α-amino and ε-amino groups. The choice of protecting groups dictates the synthetic possibilities.

H-Lys(Fmoc)-OH: A Unique Tool for Peptide Modification

H-Lys(Fmoc)-OH, or Nε-(9-fluorenylmethoxycarbonyl)-L-lysine, is a lysine derivative where the α-amino group is free, and the ε-amino group is protected by the base-labile Fmoc group. This arrangement is the reverse of the more commonly used Fmoc-Lys(X)-OH derivatives, where the α-amino group is Fmoc-protected, and the side chain carries a different protecting group (X).

The primary application of H-Lys(Fmoc)-OH is in scenarios where a modification is desired on the lysine side chain after its incorporation into the peptide sequence. This is particularly useful in the synthesis of branched peptides where a second peptide chain is grown from the lysine side chain.

Comparative Analysis of Protected Lysines

The selection of a protected lysine derivative is a critical decision in the design of a peptide synthesis strategy. The following sections and tables compare H-Lys(Fmoc)-OH with other widely used protected lysines.

Chemical Structures and Deprotection Strategies

The key difference lies in the nature of the protecting group on the ε-amino group and the conditions required for its removal.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the deprotection of various lysine side-chain protecting groups. It is important to note that yields and purities are highly sequence-dependent and can be influenced by factors such as steric hindrance and peptide aggregation.

| Protecting Group | Deprotection Reagent(s) | Typical Conditions | Reported Purity/Yield | Reference(s) |

| Fmoc | 20% Piperidine in DMF | 2 x 10-20 min, RT | Generally high, but sequence dependent | [2] |

| Boc | Trifluoroacetic acid (TFA) | 95% TFA, 1-2 h, RT | Standard for final cleavage | [3] |

| Alloc | Pd(PPh₃)₄, Phenylsilane | 0.1-0.25 eq. Pd(PPh₃)₄, 20 eq. PhSiH₃ in DCM, 2 x 20 min, RT | Generally high | [4] |

| Mtt | 1-2% TFA in DCM with scavengers | 1% TFA, 2% TIS in DCM, multiple treatments (e.g., 12 x 2 min), RT | Can be problematic, potential for Boc deprotection | [5] |

| ivDde | 2-5% Hydrazine in DMF | 2-4% Hydrazine in DMF, 3 x 3-5 min, RT | Generally high, but can be sluggish | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the selective deprotection of various lysine side-chain protecting groups on a solid support.

Protocol for Fmoc Group Removal from Lysine Side Chain

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with Fmoc.

Materials:

-

Peptide-resin with H-Lys(Fmoc)-OH incorporated

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF for 30 minutes.

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the resin for 20 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5 one more time.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

The resin is now ready for the next coupling step on the deprotected lysine side chain.

Protocol for Alloc Group Removal

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with Alloc.[4]

Materials:

-

Peptide-resin with Fmoc-Lys(Alloc)-OH incorporated

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Dichloromethane (DCM), peptide synthesis grade

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

Swell the peptide-resin in DCM.

-

In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) in DCM.

-

Add phenylsilane (20 equivalents) to the palladium solution.

-

Add the deprotection solution to the resin.

-

Gently agitate the resin suspension under an inert atmosphere for 20 minutes.

-

Drain the reaction mixture and repeat the deprotection step one more time.

-

Wash the resin extensively with DCM (5 times), followed by DMF (3 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.

Protocol for Mtt Group Removal

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with Mtt.[5][8]

Materials:

-

Peptide-resin with Fmoc-Lys(Mtt)-OH incorporated

-

1% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

-

2% (v/v) Triisopropylsilane (TIS) in DCM (optional, as scavenger)

-

DCM for washing

-

10% (v/v) N,N-Diisopropylethylamine (DIEA) in DMF for neutralization

Procedure:

-

Swell the peptide-resin in DCM.

-

Prepare the deprotection solution of 1% TFA in DCM (with or without 2% TIS).

-

Treat the resin with the deprotection solution for 2 minutes and then drain.

-

Repeat this treatment multiple times (e.g., 10-12 times) until the yellow color of the trityl cation is no longer observed upon addition of the deprotection solution.

-

Wash the resin thoroughly with DCM.

-

Neutralize the resin with 10% DIEA in DMF (2 x 5 min).

-

Wash the resin thoroughly with DMF and then DCM.

Protocol for ivDde Group Removal

Objective: To selectively deprotect the ε-amino group of a lysine residue protected with ivDde.[7]

Materials:

-

Peptide-resin with Fmoc-Lys(ivDde)-OH incorporated

-

2-4% (v/v) Hydrazine monohydrate in DMF

-

DMF for washing

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare a fresh solution of 2-4% hydrazine monohydrate in DMF.

-

Add the hydrazine solution to the resin.

-

Allow the mixture to stand at room temperature for 3-5 minutes, then drain.

-

Repeat the treatment with the hydrazine solution two more times.

-

Wash the resin thoroughly with DMF (5-7 times).

-

The deprotection can be monitored by checking the UV absorbance of the filtrate for the cleavage byproduct.

Logical Relationships and Strategic Choices

The choice between H-Lys(Fmoc)-OH and other protected lysines is dictated by the desired synthetic outcome.

Conclusion

H-Lys(Fmoc)-OH and other orthogonally protected lysines are indispensable tools in modern peptide chemistry. The choice of the protecting group strategy is crucial and depends on the desired final peptide structure. H-Lys(Fmoc)-OH offers a unique approach for the synthesis of well-defined branched peptides by allowing the growth of a second peptide chain from the lysine side chain during the course of the solid-phase synthesis. In contrast, Fmoc-Lys(X)-OH derivatives are more versatile for a broader range of modifications, including labeling and cyclization, where the side chain is deprotected after the main peptide backbone has been assembled. A thorough understanding of the properties and deprotection conditions of each protecting group is essential for the successful synthesis of complex and functional peptides.

References

- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Bot Verification [merel.si]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

A Technical Guide to the Solubility of H-Lys(Fmoc)-OH in Organic Solvents

This document provides a detailed technical overview of the solubility of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH) and its closely related derivatives in various organic solvents. The information is intended for researchers, chemists, and professionals in the field of peptide synthesis and drug development, where understanding solubility is critical for reaction efficiency, purification, and formulation.

Introduction to H-Lys(Fmoc)-OH and its Derivatives

N-protected amino acids are fundamental building blocks in solid-phase peptide synthesis (SPPS). The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amino function of amino acids. The specific compound, H-Lys(Fmoc)-OH (CAS 84624-28-2) , features the Fmoc group protecting the epsilon-amino group (Nε) on the lysine side chain, leaving the alpha-amino group (Nα) free.

It is crucial to distinguish this from the more commonly used Fmoc-Lys-OH (CAS 105047-45-8) , where the Fmoc group protects the Nα position. In practical literature and supplier catalogs, quantitative solubility data is more readily available for Nα-protected Fmoc-Lys-OH and its salts. This guide will present the available data, clearly identifying the specific isomer and any salt form. Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (DCM) are among the most widely used for Fmoc SPPS.[1]

Quantitative Solubility Data

The solubility of Fmoc-protected lysine derivatives is highly dependent on the specific compound (free acid vs. salt, position of the Fmoc group), the solvent, and the experimental conditions (e.g., temperature, sonication, pH). The following table summarizes available quantitative data.

| Compound | CAS Number | Solvent | Solubility (mg/mL) | Molar Solubility (mM) | Conditions & Notes |

| Fmoc-Lys-OH | 105047-45-8 | DMSO | 50 | 135.71 | Ultrasonic; adjust pH to 2 with 1M HCl. Hygroscopic DMSO can impact solubility; use newly opened solvent.[2] |

| Methanol | 5.74 | 15.58 | Ultrasonic; adjust pH to 6 with HCl.[2] | ||

| H₂O | 3.64 | 9.88 | Ultrasonic; adjust pH to 3 with 1M HCl.[2] | ||

| Fmoc-D-Lys-OH·HCl | 201002-47-3 | DMSO | 200 | 493.96 | Ultrasonic needed. Use of newly opened, non-hygroscopic DMSO recommended.[3] |

| Fmoc-Lys-OH·HCl | 139262-23-0 | DMF | 150 | ~370 | Based on solubility of 0.3g in 2ml.[4] |

| Fmoc-Lys(Boc)-OH | 71989-26-9 | DMSO | ≥100.8 | ~214 | Data from supplier.[5] |

| Ethanol | ≥51 | ~108.8 | Data from supplier.[5] | ||

| H₂O | ≥4.69 | ~10 | Data from supplier.[5] | ||

| Fmoc-Lys(Fmoc)-OH | 78081-87-5 | DMSO | 200 | 338.60 | Ultrasonic needed. Use of newly opened, non-hygroscopic DMSO recommended.[6] |

| Fmoc-Lys-OH·HCl | 139262-23-0 | Water | Slightly soluble | Not Determined | From Safety Data Sheet.[7] |

Qualitative Solubility Notes:

-

Fmoc-Lys-OH·HCl is also reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[8][9]

-

For many Fmoc-protected amino acids, DMF is a standard solvent, though some may require gentle heating to fully dissolve.[10] NMP and 50:50 DMF:DMSO mixtures are also suggested for challenging cases.[10]

Experimental Protocols

A standardized, universally accepted protocol for solubility determination is not available; however, a general methodology can be synthesized from common laboratory practices and supplier recommendations.

Protocol: Gravimetric Determination of Solubility

-

Preparation: Precisely weigh a small amount of the H-Lys(Fmoc)-OH powder (e.g., 10 mg) into a clean, dry glass vial with a magnetic stir bar.

-

Solvent Addition: Using a calibrated pipette, add a small, precise volume of the test solvent (e.g., 100 µL) to the vial.

-

Dissolution Attempt:

-

Stir the suspension vigorously using a magnetic stirrer for a set period (e.g., 2-5 minutes) at room temperature.

-

Visually inspect the solution against a dark background for any undissolved solid particles.

-

-

Assisted Dissolution (If Necessary): If the solid does not dissolve, employ assistive techniques. It is recommended to try these in sequence:

-

Vortexing: Vortex the vial for 30-60 seconds.

-

Sonication: Place the vial in an ultrasonic bath for 5-10 minutes.[2][3][6]

-

Warming: Gently warm the vial to 37°C while stirring, for instance, in a water bath.[9]

-

After each step, allow the solution to return to room temperature and visually inspect for precipitation.

-

-

Incremental Solvent Addition: If the compound remains insoluble, continue to add known volumes of the solvent incrementally. After each addition, repeat Step 3 (and 4, if necessary).

-

Endpoint Determination: The point at which the entire solid is completely dissolved and remains in solution at room temperature is the endpoint.

-

Calculation: Calculate the solubility by dividing the initial mass of the solute by the total volume of solvent added to achieve full dissolution (e.g., mg/mL).

Visualizations

Chemical Structure of H-Lys(Fmoc)-OH

The following diagram illustrates the key functional groups and their connectivity in the H-Lys(Fmoc)-OH molecule.

Caption: Logical structure of H-Lys(Fmoc)-OH.

Solvent Selection Workflow for Peptide Synthesis

This workflow provides a logical process for selecting an appropriate solvent system for dissolving a protected amino acid like H-Lys(Fmoc)-OH for use in solid-phase peptide synthesis.

Caption: Workflow for solvent selection.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc-Lys-OH hydrochloride | 139262-23-0 [chemicalbook.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. severnbiotech.com [severnbiotech.com]

- 8. omizzur.com [omizzur.com]

- 9. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]

- 10. reddit.com [reddit.com]

Spectroscopic Profile of Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine (H-Lys(Fmoc)-OH), a critical building block in solid-phase peptide synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental protocols for data acquisition. This information is essential for the verification of material quality, monitoring of reaction progress, and characterization of final peptide products in drug discovery and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for H-Lys(Fmoc)-OH are summarized in the tables below. It is important to note that while direct spectral data for H-Lys(Fmoc)-OH can be limited in publicly accessible databases, the presented data is a compilation of information from supplier technical sheets, closely related analogues, and established spectroscopic principles for protected amino acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for H-Lys(Fmoc)-OH

| Proton | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| α-H | ~3.5 - 4.0 | dd | ~8.5, 4.5 |

| β-H₂ | ~1.7 - 1.9 | m | |

| γ-H₂ | ~1.4 - 1.6 | m | |

| δ-H₂ | ~1.3 - 1.5 | m | |

| ε-H₂ | ~3.1 - 3.3 | q | ~6.5 |

| Fmoc-H (aromatic) | 7.2 - 7.8 | m | |

| Fmoc-CH | ~4.2 | t | ~6.8 |

| Fmoc-CH₂ | ~4.3 - 4.5 | d | ~6.8 |

Note: Data is estimated based on spectra of related compounds such as Poly(Nε-Fmoc-l-Lysine) and Nε-Fmoc-l-Lysine NCA. The exact chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for H-Lys(Fmoc)-OH

| Carbon | Estimated Chemical Shift (δ, ppm) |

| C=O (carboxyl) | ~175 |

| Cα | ~55 |

| Cβ | ~30 |

| Cγ | ~22 |

| Cδ | ~31 |

| Cε | ~40 |

| Fmoc C=O | ~156 |

| Fmoc CH | ~47 |

| Fmoc CH₂ | ~67 |

| Fmoc C (aromatic) | ~120, 125, 127, 128, 141, 144 |

Note: Data is estimated based on known chemical shifts for Fmoc-protected amino acids and data for the closely related compound Fmoc-Lys(Boc)-OH. The chemical shifts of the lysine side chain are approximations.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for H-Lys(Fmoc)-OH

| Functional Group | Vibrational Mode | Estimated Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amine/Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 2960 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=O (Urethane, Fmoc) | Stretching | ~1706 |

| Amide II (N-H bend) | Bending | 1510 - 1550 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-H (Aromatic) | Bending (out-of-plane) | ~741, 763 |

Note: Data is based on characteristic absorption frequencies for the functional groups present and spectral data from Poly(Nε-Fmoc-l-Lysine).[1]

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for H-Lys(Fmoc)-OH

| Parameter | Value |

| Molecular Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.43 g/mol |

| Monoisotopic Mass | 368.1736 Da |

| Commonly Observed Ions (ESI+) | [M+H]⁺ = 369.1809, [M+Na]⁺ = 391.1628 |

Note: The molecular weight and formula are well-established for this compound.[2][3] Observed ions are predicted based on electrospray ionization in positive mode.

Experimental Protocols

The following are detailed, representative methodologies for acquiring the spectroscopic data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation and purity assessment.

Materials:

-

H-Lys(Fmoc)-OH sample

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of H-Lys(Fmoc)-OH and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Ensure complete dissolution; gentle vortexing or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30 or similar

-

Spectral width: ~12-16 ppm

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-5 seconds

-

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30 or similar

-

Spectral width: ~200-250 ppm

-

Number of scans: 1024-4096 or more (due to the low natural abundance of ¹³C)

-

Relaxation delay (d1): 2-5 seconds

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in H-Lys(Fmoc)-OH.

Materials:

-

H-Lys(Fmoc)-OH sample (solid)

-

Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

-

Solvent for cleaning (e.g., isopropanol)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid H-Lys(Fmoc)-OH powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

-

Data Processing and Analysis:

-

The software will automatically perform the background subtraction.

-

Identify and label the major absorption peaks in the spectrum.

-

Correlate the observed peaks with known vibrational frequencies of functional groups (e.g., C=O, N-H, C-H, aromatic C=C).[4]

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the isotopic distribution and fragmentation of H-Lys(Fmoc)-OH.

Materials:

-

H-Lys(Fmoc)-OH sample

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an Electrospray Ionization (ESI) source

-

HPLC-grade solvent system (e.g., acetonitrile/water with 0.1% formic acid)

-

Syringe pump or liquid chromatography (LC) system for sample introduction

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of H-Lys(Fmoc)-OH (e.g., 1-10 µg/mL) in the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

-

Instrument Setup and Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions to ensure high mass accuracy.

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to optimal values for ionizing small molecules.

-

-

Data Acquisition:

-

Introduce the sample into the ESI source via direct infusion using a syringe pump or by injection through an LC system.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

-

-

Data Analysis:

-

Analyze the full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

-

Compare the observed accurate mass with the theoretical mass to confirm the elemental composition.

-

If MS/MS was performed, analyze the fragment ion spectrum to gain structural information.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical entity such as H-Lys(Fmoc)-OH.

Caption: Workflow for the spectroscopic characterization of H-Lys(Fmoc)-OH.

References

A Technical Guide to H-Lys(Fmoc)-OH: Sourcing, Synthesis, and Application in Ubiquitin Pathway Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of H-Lys(Fmoc)-OH, a critical building block in peptide synthesis. We will explore its commercial availability and pricing, detail the fundamental experimental protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and illustrate its application in the context of the ubiquitin signaling pathway, a key area of drug discovery and cellular biology research.

Commercial Suppliers and Pricing for H-Lys(Fmoc)-OH

The availability and cost of H-Lys(Fmoc)-OH are critical considerations for any research project. A variety of chemical suppliers offer this reagent in different purities and quantities. Below is a summary of major commercial suppliers and their indicative pricing. Please note that prices are subject to change and may vary based on purity, quantity, and institutional agreements. For bulk orders, it is often advisable to request a quote directly from the supplier.

| Supplier | Product Name/Variant | CAS Number | Purity | Quantity | Indicative Price (USD) |

| Sigma-Aldrich (Merck) | Fmoc-Lys-OH Novabiochem® | 105047-45-8 | ≥98% (TLC) | 1 g | $35.90 |

| 5 g | $123.00 | ||||

| 25 g | $555.00 | ||||

| Fmoc-Lys(Fmoc)-OH | 78081-87-5 | ≥98.0% (HPLC) | 5 g | $244.80 | |

| MedchemExpress | H-Lys(Fmoc)-OH | 84624-28-2 | >98% | 10 g | $25.00 |

| Fmoc-Lys-OH | 105047-45-8 | 99.93% | 10 g | $26.00 | |

| 25 g | $64.00 | ||||

| KareBay Biochem | H-Lys(Fmoc)-OH | 84624-28-2 | >98% | 10 g | $72.00 |

| BioCrick | H-Lys(Fmoc)-OH | 84624-28-2 | >98% | 5 mg | $6.00 (for Fmoc-Lys-OH.HCl) |

| Aapptec Peptides | H-Lys(Fmoc)-OH | 84624-28-2 | Not specified | - | Price on request |

| Chem-Impex | Fmoc-Lys-OH·HCl | 139262-23-0 | ≥ 99.5% (Chiral HPLC) | 1 g | $29.34 |

| 5 g | $77.62 | ||||

| 25 g | $299.45 | ||||

| 100 g | $1,037.75 | ||||

| APExBIO | Fmoc-Lys(Boc)-OH | 71989-26-9 | >98% | 25 g | $50.00 |

| 100 g | $88.00 |

Note: The table includes H-Lys(Fmoc)-OH and its common derivatives like Fmoc-Lys-OH and Fmoc-Lys(Boc)-OH, which are often used interchangeably in the initial steps of peptide synthesis or for specific applications. Prices are as of late 2025 and are for research-grade materials. GMP-grade material for clinical applications will have a different pricing structure.

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of H-Lys(Fmoc)-OH and its derivatives is in Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise construction of a peptide chain on an insoluble resin support. The following protocols outline the key steps in manual Fmoc-SPPS.

Resin Preparation and Swelling

-

Place the desired amount of a suitable resin (e.g., Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) into a fritted reaction vessel.

-

Wash the resin three times with N,N-dimethylformamide (DMF).

-

Swell the resin in DMF for at least 30 minutes to ensure optimal reaction conditions.

Fmoc Deprotection

-

Drain the DMF from the swollen resin.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature. For longer or more complex peptides, this step may be repeated.[1]

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (at least five times) to remove all traces of piperidine.

Amino Acid Coupling

-

In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading capacity) and a coupling reagent such as HBTU (3-5 equivalents) in DMF.[1]

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids or difficult sequences.

-

Drain the coupling solution and wash the resin with DMF (three times).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Cleavage and Final Deprotection

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the peptidyl-resin with dichloromethane (DCM) and dry it under vacuum.

-

Prepare a cleavage cocktail appropriate for the resin and the protecting groups on the amino acid side chains. A common cleavage cocktail, Reagent K, consists of 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol.[1]

-

Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate, which contains the cleaved peptide.

Peptide Precipitation and Purification

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether. A white precipitate should form.[1]

-

Centrifuge the mixture to pellet the peptide and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude peptide under vacuum.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide product.

Application Spotlight: Synthesis of Ubiquitinated Peptides and the Ubiquitin Signaling Pathway

Lysine residues play a pivotal role in numerous biological processes, most notably in post-translational modifications such as ubiquitination.[1][2] Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, often at a lysine residue.[3][4][5] This modification can signal for protein degradation, alter cellular localization, affect protein activity, and promote or prevent protein-protein interactions.[1][6] The synthesis of ubiquitinated peptides using building blocks derived from H-Lys(Fmoc)-OH is a powerful tool for studying the enzymes and signaling pathways involved in this process.[3][7]

The Ubiquitin Conjugation Cascade

The process of ubiquitination involves a three-enzyme cascade:

-

E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent manner.[3][5]

-

E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from the E1 enzyme.[3][5]

-

E3 (Ubiquitin Ligase): Recognizes the specific substrate protein and facilitates the transfer of ubiquitin from the E2 to a lysine residue on the substrate.[3][5]

The following Graphviz diagram illustrates this fundamental signaling pathway.

References

- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 2. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 3. Chemical Synthesis of Ubiquitin, Ubiquitin-Based Probes, and Diubiquitin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of ubiquitinated proteins for biochemical and functional analysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03664B [pubs.rsc.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Beyond histones - the expanding roles of protein lysine methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide on the Safe Handling of H-Lys(Fmoc)-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for H-Lys(Fmoc)-OH powder, a key reagent in peptide synthesis and other biochemical applications. Adherence to these guidelines is crucial for ensuring personnel safety and maintaining the integrity of experimental outcomes.

Compound Identification and Properties

H-Lys(Fmoc)-OH, or Nε-(9-Fluorenylmethoxycarbonyl)-L-lysine, is a derivative of the amino acid lysine where the epsilon-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protection strategy is fundamental in solid-phase peptide synthesis (SPPS).

Table 1: Physical and Chemical Properties of H-Lys(Fmoc)-OH

| Property | Value |

| Chemical Formula | C₂₁H₂₄N₂O₄ |

| Molecular Weight | 368.43 g/mol |

| Appearance | White to off-white solid powder |

| Storage Temperature | 2-8°C is recommended for long-term stability.[1] Some suppliers suggest storage at -20°C for extended periods.[2] |

Hazard Identification and Safety Precautions

Table 2: Hazard Summary and Recommended Precautions

| Hazard | Description | Recommended Precautions |

| Inhalation | May cause respiratory tract irritation.[3][5] | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust particles.[6][7] |

| Skin Contact | May cause skin irritation.[3] | Wear appropriate chemical-resistant gloves and a lab coat.[7] In case of contact, wash the affected area immediately with soap and plenty of water.[3] |

| Eye Contact | May cause eye irritation. | Wear safety glasses with side shields or goggles.[7] If contact occurs, flush the eyes with copious amounts of water for at least 15 minutes.[3] |

| Ingestion | May be harmful if swallowed.[3] | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[3] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling H-Lys(Fmoc)-OH powder.

Caption: Required PPE for handling H-Lys(Fmoc)-OH powder.

Experimental Protocols

Weighing H-Lys(Fmoc)-OH Powder

This protocol outlines the steps for safely weighing the powdered reagent.

-

Preparation: Ensure the weighing area, typically an analytical balance, is clean and located within a chemical fume hood or a ventilated enclosure.

-

Don PPE: Wear a lab coat, safety glasses, and chemical-resistant gloves.

-

Tare the Weighing Vessel: Place a clean, dry weighing paper or boat on the balance and tare it.

-

Dispense the Powder: Carefully dispense the desired amount of H-Lys(Fmoc)-OH powder onto the weighing vessel using a clean spatula. Avoid creating dust clouds.

-

Record the Mass: Once the desired mass is obtained, close the balance door and record the stable reading.

-

Clean-up: Tightly seal the H-Lys(Fmoc)-OH container and return it to its designated storage location. Clean any spills on the balance and surrounding area immediately with a damp cloth. Dispose of the weighing paper and any contaminated materials in the designated chemical waste container.[6]

Preparation of a Stock Solution

This protocol describes the safe dissolution of H-Lys(Fmoc)-OH powder.

-

Solvent Selection: Based on experimental requirements, select an appropriate solvent. H-Lys(Fmoc)-OH has good solubility in dimethylformamide (DMF) and is also soluble in other organic solvents like dimethyl sulfoxide (DMSO).[2]

-

Procedure: a. In a chemical fume hood, add the weighed H-Lys(Fmoc)-OH powder to an appropriate glass vial or flask. b. Using a calibrated pipette, add the desired volume of solvent to the vessel. c. Cap the vessel securely and mix the contents by vortexing or gentle agitation until the powder is completely dissolved. Mild heating may be required for some solvents.[2] d. Clearly label the vessel with the compound name, concentration, solvent, and date of preparation.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability.[2] It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[2]

Caption: General workflow for safe handling of H-Lys(Fmoc)-OH.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

Table 3: Emergency Procedures

| Situation | Action |

| Small Spill | Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it in a labeled container for chemical waste disposal.[3] Avoid generating dust. |

| Large Spill | Evacuate the area. Contact your institution's Environmental Health and Safety (EHS) department for guidance on cleanup. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water.[3] |

| Eye Contact | Flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Seek medical attention. |

| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention. |

| Ingestion | Rinse mouth with water. Do not induce vomiting.[8] Seek immediate medical attention. |

Disposal

Dispose of unused H-Lys(Fmoc)-OH powder and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in accordance with local, state, and federal regulations.[3] Classify the waste as chemical waste and store it in a clearly labeled, sealed container until it can be collected by a licensed hazardous waste disposal service.[6][7][9]

Role in Solid-Phase Peptide Synthesis (SPPS)

H-Lys(Fmoc)-OH is a critical building block in SPPS. The Fmoc group on the epsilon-amino group of lysine prevents this side chain from participating in the peptide bond formation during the elongation of the peptide chain.

Caption: Role of H-Lys(Fmoc)-OH in the SPPS workflow.

By adhering to the safety protocols and handling procedures outlined in this guide, researchers can minimize risks and ensure the safe and effective use of H-Lys(Fmoc)-OH powder in their work. Always consult your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most comprehensive information.

References

- 1. anaspec.com [anaspec.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. peptide.com [peptide.com]

- 4. fishersci.com [fishersci.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. Bot Verification [kilobio.com]

Methodological & Application

Application Note: A Step-by-Step Protocol for the Use of Fmoc-Lys(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS)

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive, step-by-step protocol for the incorporation of Lysine into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The standard and most widely used derivative for this purpose is Nα-Fmoc-Nε-Boc-L-lysine, abbreviated as Fmoc-Lys(Boc)-OH. In this building block, the alpha-amino group is protected by the base-labile Fmoc group to allow for sequential peptide chain elongation, while the epsilon-amino group of the side chain is protected by the acid-labile Boc group to prevent unwanted side reactions.[1][2][3]

Principle of Fmoc-SPPS

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support (resin).[1] The synthesis proceeds from the C-terminus to the N-terminus. Each cycle consists of two main steps:

-

Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a weak base, typically piperidine.[3]

-

Coupling: The next Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH) is activated and reacted with the newly freed N-terminal amine of the peptide chain to form a peptide bond.[4]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, typically Trifluoroacetic acid (TFA).[2]

Orthogonal Protection Strategy for Lysine

The choice of protecting group for the lysine side chain is critical and depends on the desired synthetic outcome. The Boc group is standard for linear peptides due to its stability during the Fmoc-deprotection cycles and its easy removal during the final TFA cleavage.[2] However, other protecting groups can be used to allow for selective deprotection of the lysine side chain while the peptide is still on the resin, enabling site-specific modifications such as branching or labeling.

Table 1: Common Side-Chain Protecting Groups for Lysine in Fmoc-SPPS

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA)[2][5] | Standard, stable to piperidine, removed during final cleavage. |

| 4,4-dimethyl-2,6-dioxocyclohex-1-ylidene-ethyl | Dde | 2% Hydrazine in DMF[5][6][7] | Orthogonal to Fmoc and Boc; allows for on-resin side-chain modification. |

| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF[5] | Similar to Dde but with different cleavage kinetics. |

| 4-Methyltrityl | Mtt | Mild acid (e.g., 1% TFA in DCM)[5] | Orthogonal to Fmoc and Boc; allows for on-resin side-chain modification under mild acidic conditions. |

| Allyloxycarbonyl | Aloc | Palladium catalyst (e.g., Pd(PPh₃)₄)[5] | Orthogonal to Fmoc and Boc; useful for complex syntheses. |

Detailed Experimental Protocol

This protocol outlines the manual synthesis of a peptide containing a lysine residue using Fmoc-Lys(Boc)-OH.

Phase I: Resin Preparation and Amino Acid Loading

-

Resin Swelling:

-

First Amino Acid Loading (if not using pre-loaded resin):

-

Dissolve the first Fmoc-amino acid (e.g., Fmoc-AA-OH, 1.5 equivalents) and DIPEA (3.0 equivalents) in dry DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours.

-

To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (80:15:5) and agitate for 30 minutes.[8]

-

Wash the resin thoroughly with DMF (3x) and DCM (3x), then dry under vacuum.

-

Phase II: The SPPS Cycle for Peptide Elongation

This cycle is repeated for each amino acid in the sequence. The following steps describe the incorporation of Fmoc-Lys(Boc)-OH.

Step A: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin-bound peptide.[3][9]

-

Agitate for 5 minutes and drain the solution.[8]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[8][9]

-

Drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine.[9]

Step B: Coupling of Fmoc-Lys(Boc)-OH

-

Activation: In a separate vessel, pre-activate the Fmoc-Lys(Boc)-OH. Dissolve Fmoc-Lys(Boc)-OH (3 eq.), a coupling reagent (e.g., HBTU, 2.9 eq.), and an activation base (e.g., DIPEA, 6 eq.) in DMF. Allow the mixture to react for 1-5 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.[7]

-

Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test) to monitor reaction completion. A negative test (beads remain yellow) indicates a complete coupling.[9]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).[9]

Repeat the SPPS cycle (Steps A and B) for all subsequent amino acids until the full peptide sequence is assembled.

Table 2: Comparison of Common Coupling Reagents for SPPS

| Reagent Type | Example(s) | Activating Agent(s) | Key Advantages | Potential Disadvantages |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA or Collidine | Fast reaction kinetics, highly effective for standard and hindered couplings.[4][9][10] | Higher cost, potential for side reactions (guanidinylation of N-terminus).[4][9] |

| Carbodiimides | DIC, DCC | HOBt, Oxyma Pure | Cost-effective, low risk of racemization when used with an additive.[9][10] | Slower reaction times, formation of insoluble urea byproduct with DCC (DIC is preferred in SPPS).[10] |

Phase III: Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes all acid-labile side-chain protecting groups, including the Boc group from lysine.

-

Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DCM (5x) and dry thoroughly under vacuum for at least 3 hours.[11]

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is a mixture of TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[8] TIS acts as a scavenger to trap reactive cations generated during deprotection.

-

Cleavage Reaction:

-

Peptide Isolation:

-

Filter the resin and collect the filtrate containing the peptide.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.[8]

-

Table 3: Common TFA Cleavage Cocktails

| Peptide Contains | Recommended Cocktail (v/v/v) | Purpose of Scavengers |

| Standard Peptides | TFA / H₂O / TIS (95:2.5:2.5) | TIS scavenges carbocations.[8] |

| Arg(Pbf), Trp(Boc) | TFA / H₂O / TIS / EDT (94:2.5:1:2.5) | EDT (ethanedithiol) protects tryptophan. |

| Cys(Trt), Met | TFA / H₂O / TIS / EDT (94:1:2.5:2.5) | EDT and TIS prevent side reactions with cysteine and methionine. |

| Multiple Arg(Pmc) | TFA / Thioanisole / H₂O / Phenol / EDT (82.5:5:5:5:2.5) | A stronger scavenger mix for more difficult protecting groups.[11] |

Phase IV: Peptide Precipitation and Purification

-

Precipitation: Slowly add the TFA filtrate into a 10-fold excess of cold diethyl ether with vigorous stirring.[8]

-

Pelleting: A white precipitate (the crude peptide) should form. Centrifuge the mixture to pellet the peptide.

-

Washing: Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual TFA and scavengers.

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[8]

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for Solid-Phase Peptide Synthesis incorporating a Lysine residue.

Caption: Workflow of Fmoc-SPPS for peptide synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. chempep.com [chempep.com]

- 5. peptide.com [peptide.com]

- 6. drivehq.com [drivehq.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. bachem.com [bachem.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for H-Lys(Fmoc)-OH Coupling in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptide sequences for research, diagnostics, and therapeutic applications. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method used in SPPS, prized for its mild deprotection conditions. Lysine, with its primary amine on the side chain (ε-amine), is a critical amino acid that often plays a key role in peptide structure and function, including post-translational modifications and conjugation.

Proper protection of both the α-amino and ε-amino groups is essential to prevent unwanted side reactions. The term "H-Lys(Fmoc)-OH" refers to a lysine residue where the ε-amine is protected by an Fmoc group, and the α-amine is free (H-). This state occurs on the solid support just before the coupling of the subsequent amino acid. The building block used to incorporate this residue is typically Fmoc-Lys(Boc)-OH , where the side chain is protected by a tert-butyloxycarbonyl (Boc) group, which is stable to the piperidine used for α-Fmoc removal.

Alternatively, derivatives like Fmoc-Lys(Mtt)-OH or Fmoc-Lys(Fmoc)-OH are used for orthogonal strategies, where the side chain needs to be deprotected while the peptide remains on the resin.[1][2] This document provides a comprehensive guide to the factors influencing the coupling efficiency of lysine derivatives in Fmoc-SPPS, detailed protocols for optimal incorporation, and troubleshooting strategies.

Factors Influencing Coupling Efficiency

Achieving quantitative coupling at every step is paramount for the successful synthesis of high-purity peptides. Several factors can negatively impact the coupling efficiency of lysine and other amino acids:

-

Steric Hindrance: While the lysine side chain itself is relatively flexible, the growing peptide chain and the bulky Fmoc protecting group can create a sterically crowded environment, impeding the approach of the activated amino acid.[3][4]

-

Peptide Aggregation: As the peptide chain elongates, inter- or intra-chain hydrogen bonding can cause the peptide to aggregate on the solid support. This is particularly common in sequences longer than 12 amino acids and can severely restrict reagent accessibility.[3]

-

Reagent Quality: The purity and integrity of reagents are critical. Old or degraded coupling reagents, solvents containing water or amine impurities (e.g., dimethylamine in old DMF), and impure Fmoc-amino acids can all lead to failed couplings and side reactions.[4][5][6]

-

Reaction Conditions: Sub-optimal reaction times, temperature, reagent concentrations, and activation methods can result in incomplete coupling.

Data Presentation: Reagent and Condition Optimization